molecular formula C14H18BrNO5 B2449580 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine CAS No. 312523-02-7

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine

Cat. No.: B2449580
CAS No.: 312523-02-7
M. Wt: 360.204
InChI Key: KTQCBNQDHHQDAV-UHFFFAOYSA-N
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Description

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C14H18BrNO5 It is known for its unique structure, which includes a brominated benzoyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine typically involves the bromination of 3,4,5-trimethoxybenzoyl chloride followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or the benzoyl group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the benzoyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-Bromo-3,4,5-trimethoxybenzoic acid

Uniqueness

4-(2-Bromo-3,4,5-trimethoxybenzoyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other brominated benzoyl compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(2-bromo-3,4,5-trimethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5/c1-18-10-8-9(11(15)13(20-3)12(10)19-2)14(17)16-4-6-21-7-5-16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQCBNQDHHQDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)N2CCOCC2)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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